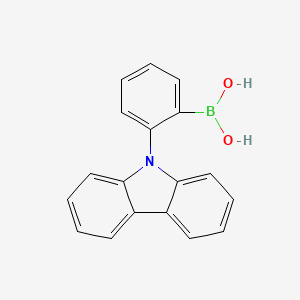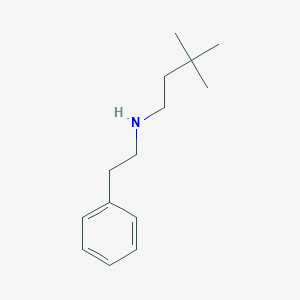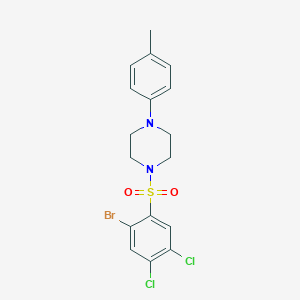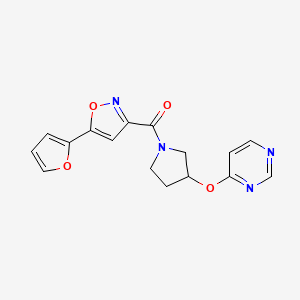
(2-(9H-Carbazol-9-yl)phenyl)boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-(9H-carbazol-9-yl)phenyl)boronic acid”, also known as “2-(9-Carbazolyl)phenylboronic acid”, is a chemical compound that belongs to the carbazole family . It is a heterocyclic aromatic compound that contains a carbazole ring and a phenylboronic acid . It can be used as an intermediate in pharmaceutical synthesis .
Synthesis Analysis
The synthesis of “(2-(9H-carbazol-9-yl)phenyl)boronic acid” involves the reaction of 9H-carbazole and phenylboronic ester . The specific reaction process needs to be carried out under appropriate solvent and temperature conditions, and purification and crystallization should be performed under suitable conditions .Molecular Structure Analysis
The molecular formula of “(2-(9H-carbazol-9-yl)phenyl)boronic acid” is C18H14BNO2 . It has a molecular weight of 287.12 . The structure includes a carbazole ring and a phenylboronic acid .Chemical Reactions Analysis
In the synthesis transformation of “(2-(9H-carbazol-9-yl)phenyl)boronic acid”, the boronic acid group in its structure participates in various coupling reactions such as Suzuki coupling . By introducing it, the conjugated structure of the target molecule can be changed to regulate the luminescent properties of the compound .Physical And Chemical Properties Analysis
“(2-(9H-carbazol-9-yl)phenyl)boronic acid” is generally a white solid at normal temperature and pressure . It can dissolve in water . The density is predicted to be 1.20±0.1 g/cm3 , and the boiling point is predicted to be 467.1±51.0 °C .Wissenschaftliche Forschungsanwendungen
Solarzellen
Diese Verbindung wurde bei der Entwicklung von Solarzellen verwendet . Insbesondere wurde sie als Lochtransport-Schicht für effiziente und stabile Cs0,25FA0,75Sn0,5Pb0,5I3-Solarzellen eingesetzt . Die Verwendung dieser Verbindung hat zu Rekordwirkungsgraden von bis zu 19,51 % geführt .
Organische Leuchtdioden (OLEDs)
“(2-(9H-Carbazol-9-yl)phenyl)boronsäure” wurde bei der Bildung von organischen Leuchtdioden (OLEDs) verwendet . OLEDs werden in verschiedenen Anwendungen eingesetzt, wie z. B. Displaytechnologie für Fernseher, Mobiltelefone und Computermonitore.
Elektropolymerisation
Carbazolbasierte Verbindungen, darunter “this compound”, wurden in Elektropolymerisationsprozessen eingesetzt . Diese Prozesse sind wichtig bei der Entwicklung von leitfähigen Polymeren, die in verschiedenen Bereichen Anwendung finden, wie z. B. Biosensoren, Korrosionsinhibition, Photovoltaik, Elektrolumineszenzgeräte, Feldeffekttransistoren und Superkondensatoren .
Biosensoren
Die Elektropolymerisation von Carbazol-basierten Verbindungen kann zur Herstellung von Biosensoren verwendet werden . Diese Sensoren können zum Nachweis von verschiedenen biologischen Materialien verwendet werden und liefern wichtige Informationen für medizinische und umweltbezogene Anwendungen.
Korrosionsinhibition
Polycarbazole, die aus Carbazol-basierten Verbindungen synthetisiert werden können, wurden für die Korrosionsinhibition verwendet . Diese Anwendung ist besonders wichtig in Industrien, in denen Metallkomponenten korrosiven Umgebungen ausgesetzt sind.
Photovoltaik
Carbazol-basierte Verbindungen wurden bei der Entwicklung von photovoltaischen Geräten eingesetzt . Diese Geräte wandeln Licht in Elektrizität um und sind eine Schlüsseltechnologie im Bereich der erneuerbaren Energien.
Wirkmechanismus
Mode of Action
The compound’s mode of action involves its boronic acid group, which can participate in various coupling reactions, such as the Suzuki coupling . This allows the compound to be incorporated into target molecules as an electron donor . The introduction of this compound can alter the conjugated structure of the target molecule, thereby modulating its properties .
Pharmacokinetics
The compound’s predicted properties, such as a density of 120±01 g/cm3 and a boiling point of 4671±510 °C , may influence its bioavailability.
Action Environment
The compound is recommended to be stored under an inert atmosphere at room temperature , suggesting that exposure to oxygen and variations in temperature may affect its stability and efficacy.
Safety and Hazards
Zukünftige Richtungen
“(2-(9H-carbazol-9-yl)phenyl)boronic acid” has a wide range of applications in chemical and pharmaceutical research . It can be used as a ligand and catalyst derivative in coordination chemistry and organic synthesis . It can also be used to prepare borane complexes for exploring hydrogen storage and hydrogen transport research . In the biological field, it is also used as a component of targeted drug delivery systems .
Eigenschaften
IUPAC Name |
(2-carbazol-9-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BNO2/c21-19(22)15-9-3-6-12-18(15)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12,21-22H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWDMWMXFNHYLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N2C3=CC=CC=C3C4=CC=CC=C42)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189047-28-6 |
Source


|
| Record name | 2-(9H-Carbazol-9-yl)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2403046.png)
![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B2403049.png)
![5-bromo-2-chloro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2403050.png)
![2-Chloro-N-(6-oxo-7-azaspiro[3.5]nonan-9-yl)acetamide](/img/structure/B2403051.png)


![N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2403058.png)

![5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2403060.png)
![3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2403061.png)
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2403062.png)

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2403066.png)
